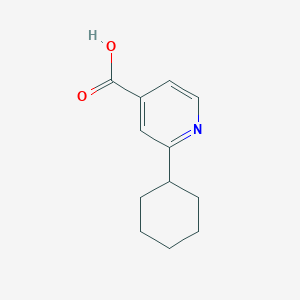

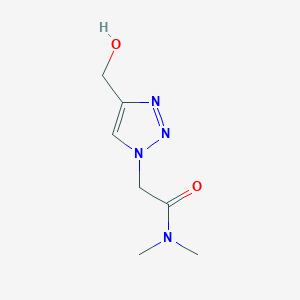

tert-Butyl ((6-oxo-1,6-dihydropyridin-3-yl)methyl)carbamate

Descripción general

Descripción

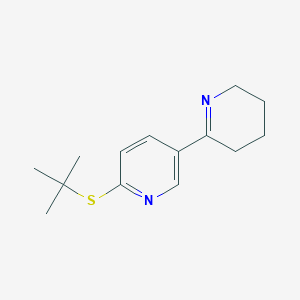

El carbamato de ((6-oxo-1,6-dihidropiridin-3-il)metil) terc-butilo es un compuesto químico con la fórmula molecular C11H16N2O3. Es conocido por sus aplicaciones en diversos campos, incluyendo la química, la biología y la medicina. Este compuesto se caracteriza por la presencia de un grupo terc-butilo, un grupo carbamato y un grupo 6-oxo-1,6-dihidropiridin-3-il.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del carbamato de ((6-oxo-1,6-dihidropiridin-3-il)metil) terc-butilo generalmente implica la reacción de carbamato de terc-butilo con un precursor adecuado del grupo 6-oxo-1,6-dihidropiridin-3-il. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o tetrahidrofurano, y catalizadores como trietilamina o piridina para facilitar la reacción .

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el producto final cumpla con las especificaciones requeridas para sus aplicaciones previstas .

Análisis De Reacciones Químicas

Tipos de Reacciones

El carbamato de ((6-oxo-1,6-dihidropiridin-3-il)metil) terc-butilo experimenta diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo oxo en grupos hidroxilo.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y nucleófilos como aminas o alcoholes. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para asegurar la selectividad y el rendimiento .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados hidroxilo. Las reacciones de sustitución pueden resultar en una variedad de derivados funcionalizados .

Aplicaciones Científicas De Investigación

El carbamato de ((6-oxo-1,6-dihidropiridin-3-il)metil) terc-butilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y productos farmacéuticos.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.

Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del carbamato de ((6-oxo-1,6-dihidropiridin-3-il)metil) terc-butilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor interactuando con los sitios de unión. Estas interacciones pueden provocar cambios en las vías celulares y las respuestas fisiológicas .

Comparación Con Compuestos Similares

Compuestos Similares

- Carbamato de terc-butilo 2,6-dioxopiperidin-3-il

- Carbamato de ((6-bromopiridin-2-il)metil) terc-butilo

- Carbamato de ((2-hidroxi-4,6-dimetilpiridin-3-il)metil) terc-butilo

Singularidad

El carbamato de ((6-oxo-1,6-dihidropiridin-3-il)metil) terc-butilo es único debido a sus características estructurales específicas, como la presencia del grupo 6-oxo-1,6-dihidropiridin-3-il. Esta singularidad estructural contribuye a su reactividad química distintiva y sus posibles actividades biológicas, diferenciándolo de otros compuestos similares .

Propiedades

IUPAC Name |

tert-butyl N-[(6-oxo-1H-pyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-4-5-9(14)12-6-8/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGBJFCTRGGRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CNC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401132040 | |

| Record name | Carbamic acid, N-[(1,6-dihydro-6-oxo-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401132040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253654-25-9 | |

| Record name | Carbamic acid, N-[(1,6-dihydro-6-oxo-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253654-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(1,6-dihydro-6-oxo-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401132040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)

![N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11806638.png)